molecular formula C21H20N2O5S2 B2721999 (E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007047-81-5

(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2721999
CAS No.: 1007047-81-5
M. Wt: 444.52
InChI Key: PMXYVNPHQZIXCB-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound featuring a benzo[d]thiazole core substituted with methoxy, propargyl, and benzylsulfonyl groups. Its (E)-stereochemistry arises from the configuration of the imine group in the thiazolidinone ring. Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and condensation, as inferred from analogous methodologies in .

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-4-12-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)14-30(25,26)13-15-8-6-5-7-9-15/h1,5-11H,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXYVNPHQZIXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a member of the benzothiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Benzothiazole derivatives often exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.
  • Antimicrobial Activity : They may disrupt bacterial cell walls or interfere with protein synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-75.0
HCT1164.5
A5496.0

Case Study : In a study examining the compound's effects on MCF-7 breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations above 5 µM.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. The minimal inhibitory concentration (MIC) values against various bacterial strains are presented below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Findings : The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 32 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is heavily influenced by their structural components. Modifications to the benzothiazole core and substituents can enhance or diminish their potency. For instance:

  • Methoxy Groups : The presence of methoxy groups at positions 4 and 7 has been associated with increased anticancer activity.
  • Sulfonamide Linkage : The benzylsulfonyl moiety enhances solubility and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S and a molecular weight of 444.5 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties. The presence of the sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that (E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide may possess similar properties .

Neuroprotective Effects

The compound's structural analogs have shown neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. For instance, derivatives with benzothiazole moieties have been reported to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neuroinflammation and oxidative stress . This inhibition could lead to reduced neuronal damage and improved outcomes in neurodegenerative conditions.

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The sulfonamide group in this compound may enhance its efficacy against bacterial strains, making it a candidate for antibiotic development. Studies indicate that modifications in the benzothiazole structure can lead to increased antibacterial potency .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that related benzothiazole compounds inhibited cell growth in breast cancer and leukemia cell lines by inducing apoptosis .
  • Neuroprotective Studies : Compounds exhibiting MAO-B inhibition showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .
  • Antibacterial Activity : Research on sulfonamide derivatives indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The benzo[d]thiazole scaffold is shared with compounds like those in ’s synthesis scheme (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides). Key differences include:

  • Substituent Diversity : The target compound incorporates a propargyl group and benzylsulfonyl moiety, whereas ’s derivatives feature oxadiazole and thiazole rings. These groups influence solubility, metabolic stability, and target binding .
  • Synthetic Routes : employs hydrazine reflux and CS₂/KOH-mediated cyclization, while the target compound likely requires advanced sulfonylation and stereoselective steps .

Bioactivity and Functional Group Impact

For instance:

  • Benzothiazole Derivatives : Compounds with benzo[d]thiazole cores (e.g., in ) exhibit fragmentation patterns (e.g., m/z 91 [C₇H₇]⁺) indicative of benzyl group cleavage, a feature shared with the target compound’s benzylsulfonyl moiety .

Analytical and Spectroscopic Comparisons

  • Mass Spectrometry : ’s EIMS data (e.g., m/z 378 [M]⁺) align with molecular ions of heterocyclic acetamides. The target compound’s larger mass (due to benzylsulfonyl and propargyl groups) would require high-resolution MS for confirmation .
  • Synthetic Byproducts : Unlike natural products in and , synthetic impurities in the target compound (e.g., unreacted propargyl intermediates) demand rigorous purification, as seen in ’s multi-step protocols .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity Synthetic Complexity
Target Compound Benzo[d]thiazole Benzylsulfonyl, propargyl, methoxy Underexplored (inferred: antimicrobial) High (multi-step)
Propanamides Oxadiazole-thiazole Amino-thiazole, sulfanylpropanamide Antiviral/antibacterial (inferred) Moderate
Marine Actinomycete Metabolites Polyketides/alkaloids Variable (natural product diversity) Antibiotic, anticancer High (fermentation-based)

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example:

  • Step 1 : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or metal-catalyzed coupling (e.g., copper(I)-mediated alkynylation) .
  • Step 2 : Install the benzylsulfonyl moiety using sulfonation reagents (e.g., benzylsulfonyl chloride) under anhydrous conditions .
  • Step 3 : Form the acetamide linkage via condensation with activated carboxylic acid derivatives (e.g., EDC/HOBt coupling) .
    Critical Note : Optimize reaction times and solvent systems (e.g., DCM:TFE mixtures ) to avoid side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve methoxy (δ ~3.8–4.0 ppm), alkyne protons (δ ~2.5–3.0 ppm), and benzothiazole aromatic signals .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield?

  • Variable Screening : Use fractional factorial designs to test critical factors (e.g., temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. acetic acid concentration in triazole synthesis ).
  • Case Study : demonstrates DoE for flow-chemistry optimization, reducing side products by 30% through controlled reagent addition rates.

Q. How to resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
  • Meta-Analysis : Compare IC50_{50} values from independent studies (e.g., kinase inhibition vs. cytotoxicity assays) to identify confounding variables .
  • Structural Analogues : Synthesize derivatives (e.g., replacing dimethoxy with halogen groups) to probe structure-activity relationships .

Q. What computational methods validate molecular interactions of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains), guided by crystallographic data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data .

Q. How to handle solvent effects in reaction optimization?

  • Polar Protic vs. Aprotic Solvents : Use DCE:TFE (1:1) for stabilizing carbocation intermediates in alkynylation steps .
  • Co-Solvent Systems : Pyridine-DMF mixtures enhance solubility of acetamide precursors during coupling reactions .
  • Green Chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.